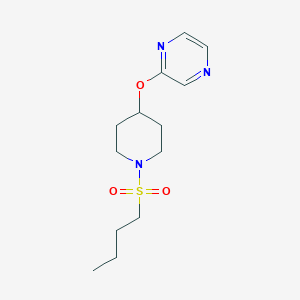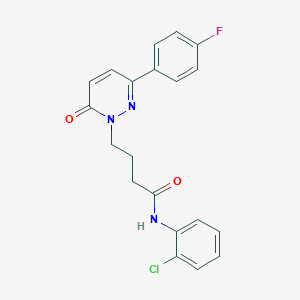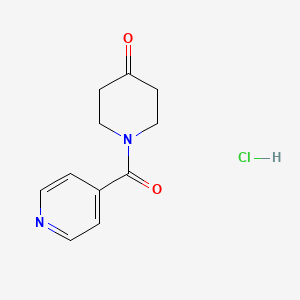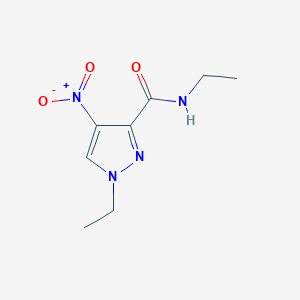
4,6-Dichloro-8-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-8-(trifluoromethyl)quinoline is a research chemical . It has a molecular weight of 266.05 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H4Cl2F3N . The InChI code for this compound is 1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H .Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 266.05 . It is recommended to be stored at ambient temperature .科学的研究の応用
Corrosion Inhibition : Quinoline derivatives, including those similar to 4,6-Dichloro-8-(trifluoromethyl)quinoline, have been studied for their properties as corrosion inhibitors. For instance, certain quinoline derivatives have demonstrated excellent inhibition properties for mild steel in hydrochloric acid solutions. These inhibitors are effective due to their adsorption on the metal surface, conforming to the Langmuir adsorption model (Lgaz et al., 2017).
Catalysis and Synthesis : Quinolines, including this compound, are used in catalytic processes. For example, chiral cationic ruthenium complexes have been employed for the enantioselective hydrogenation of quinolines, useful in synthesizing various biologically active tetrahydroquinolines (Wang et al., 2011).
Fluorescent Labeling : Derivatives of quinoline, like 8-(4,6-Dichloro-1,3,5-triazinylamino)quinoline (DTAQ), have been developed for fluorescent labeling of phenols, enabling the spectrofluorimetric determination of phenols in industrial wastewater (Su et al., 2001).
Photovoltaic Properties : Quinoline derivatives are also explored for their applications in organic-inorganic photodiode fabrication. Films of these derivatives have been used in heterojunction diodes, displaying photovoltaic properties under illumination (Zeyada et al., 2016).
Cancer Drug Discovery : Quinoline and its analogs are significant in cancer drug discovery due to their diverse biological and biochemical activities. They have shown effective anticancer activity and are used to synthesize molecules with medical benefits (Solomon & Lee, 2011).
Synthesis and Crystal Structure Analysis : Quinoline-based derivatives are subjects of extensive studies for their potential in nonlinear optical (NLO) research and biological applications. These compounds have been synthesized and analyzed using various techniques like NMR, FT-IR, and X-ray diffraction, providing insights into their electronic and NLO properties (Khalid et al., 2019).
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
特性
IUPAC Name |
4,6-dichloro-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYJMRPOWUHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-5-fluoro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2938097.png)
![tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B2938098.png)
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938101.png)





![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)


![7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2938115.png)

